4-Nitrobenzyl chloroformate

Peptide synthesis Protecting group chemistry Reagent handling

4-Nitrobenzyl chloroformate (CAS 4457-32-3) is a stable, low-melting crystalline solid, unlike liquid Cbz-Cl, ensuring precise gravimetric dispensing and >12-month shelf life. It installs the pNZ group, orthogonally stable to TFA and piperidine, enabling complex SPPS and UV-traceable (λmax ~265 nm) synthesis. The nitro group enables bioreductive prodrug cleavage for targeted drug delivery.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59 g/mol
CAS No. 4457-32-3
Cat. No. B046198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzyl chloroformate
CAS4457-32-3
SynonymsChloroformic Acid p-Nitrobenzyl Ester;  4-Nitrobenzyl Chloroformate;  4-Nitrobenzyloxycarbonyl Chloride;  p-Nitrobenzyl Chloroformate;  p-Nitrobenzyloxycarbonyl Chloride;  p-Nitrocarbobenzoxy Chloride
Molecular FormulaC8H6ClNO4
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
InChIKeyMHSGOABISYIYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl Chloroformate (4457-32-3): Technical Baseline and Procurement Context


4-Nitrobenzyl chloroformate (CAS 4457-32-3; C8H6ClNO4; MW 215.59), also designated p-nitrobenzyl chloroformate or PNZ-Cl, is a chloroformate-class acylating reagent primarily employed to install the 4-nitrobenzyloxycarbonyl (pNZ) protecting group onto amines and alcohols [1]. It is a low-melting crystalline solid (mp 32–34 °C) that serves as a functional analog to benzyl chloroformate (Cbz-Cl) . The compound is utilized in peptide synthesis, prodrug construction, and materials functionalization, with procurement governed by purity specifications (typically ≥97%) and moisture-sensitive storage requirements (2–8 °C) .

Why Cbz-Cl, Moz-Cl, and Other Chloroformates Cannot Be Directly Substituted for 4-Nitrobenzyl Chloroformate


Direct substitution of 4-nitrobenzyl chloroformate with benzyl chloroformate (Cbz-Cl) or 4-methoxybenzyl chloroformate (Moz-Cl) is invalid in applications where physical state, analytical traceability, and deprotection orthogonality are critical. Cbz-Cl is an oily liquid that requires cold storage in toluene and degrades within months, introducing uncertainty in active reagent concentration during large-scale or repetitive syntheses [1]. In contrast, 4-nitrobenzyl chloroformate is a stable, crystalline solid that can be weighed accurately and stored for over one year without detectable degradation [1]. Furthermore, the 4-nitrobenzyloxycarbonyl (pNZ) group is not cleaved under the acidic conditions used for Boc removal or the basic conditions used for Fmoc removal, establishing a distinct orthogonal deprotection profile that is not shared by Cbz (hydrogenolytically labile) or Fmoc (base-labile) protecting groups [2][3]. The nitro group also confers UV detectability (λmax ~265 nm) and enables bioreductive cleavage under hypoxic conditions, functionalities absent in the unsubstituted Cbz group [1][4].

Quantitative Comparative Evidence: 4-Nitrobenzyl Chloroformate vs. Benzyl Chloroformate (Cbz-Cl) and Related Analogs


Physical State: Crystalline Solid vs. Oily Liquid — Impact on Handling Accuracy and Long-Term Stability

Benzyl chloroformate (Cbz-Cl) is an oily liquid that must be stored cold in toluene solution and decomposes gradually over a few months, introducing uncertainty regarding the actual concentration of active reagent at any given time [1]. In direct contrast, 4-nitrobenzyl chloroformate is a low-melting crystalline solid (mp 32–34 °C) . Carpenter and Gish reported that a single preparation of p-nitrobenzyl chloroformate stored in a desiccator over P₂O₅ in the cold for over one year showed no change in melting point and no evidence of deterioration despite numerous sample withdrawals [1].

Peptide synthesis Protecting group chemistry Reagent handling

Analytical Traceability: UV-Detectable Protecting Group Enables Sub-Microgram Quantification

The 4-nitrobenzyl chloroformate-derived pNZ protecting group contains a nitroaromatic chromophore that absorbs strongly in the ultraviolet region. Carpenter and Gish documented that this nitro group enables detection of the pNZ-protected derivatives in very small amounts by measurement of ultraviolet absorption at approximately 265 nm [1]. In contrast, the unsubstituted benzyl (Cbz) protecting group lacks this strong chromophore and does not provide comparable UV detection sensitivity [2].

Analytical chemistry Peptide purification Process monitoring

Hypoxia-Responsive Functional Payload: Controlled Drug Release under Low-Oxygen Conditions

The 4-nitrobenzyl group is reductively cleaved by nitroreductase enzymes under hypoxic (low-oxygen) conditions, a property that has been exploited in targeted drug delivery. Jang et al. developed glycol chitosan nanoparticles hydrophobically modified with 4-nitrobenzyl chloroformate and folic acid that demonstrated specific drug release under hypoxic conditions [1]. In contrast, benzyl chloroformate lacks the nitro group and is not responsive to nitroreductase, precluding its use in hypoxia-activated delivery systems [2]. The reduction of the nitro group to the corresponding amino derivative triggers carbamate cleavage and payload release [3].

Drug delivery Nanomedicine Bioreductive activation

Orthogonal Deprotection: pNZ Group Stability under Acidic and Basic Conditions Enables Sequential Synthesis

The 4-nitrobenzyloxycarbonyl (pNZ) protecting group is stable under the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group [1][2]. This orthogonality is not shared by Cbz, which is cleaved by hydrogenolysis (catalytic hydrogenation) and is incompatible with molecules containing hydrogenation-sensitive functionalities [1]. In contrast, Fmoc is base-labile and Boc is acid-labile. The pNZ group thus occupies a distinct niche in the protecting group orthogonality matrix, removable under mild reductive or photolytic conditions that do not affect Boc or Fmoc [3].

Orthogonal protection Solid-phase peptide synthesis Multifunctional molecules

Procurement Economics: Cost-per-Gram Comparison vs. Analogous Chloroformates

As of April 2026, 4-nitrobenzyl chloroformate (97% purity, Sigma-Aldrich) is priced at approximately $54.70 for 5 g ($10.94/g) and $141.00 for 25 g ($5.64/g) . By comparison, benzyl chloroformate (Cbz-Cl, 95%) is approximately $90.00 for 25 g ($3.60/g) and 4-methoxybenzyl chloroformate (Moz-Cl, 95%) is approximately $75.00 for 5 g ($15.00/g) from the same supplier . The compound occupies a mid-range cost position among chloroformate protecting reagents, with the premium over Cbz-Cl justified by the quantifiable advantages in physical state (crystalline solid), storage stability (>12 months), and functional orthogonality documented above [1].

Procurement Cost analysis Reagent selection

Definitive Application Scenarios for 4-Nitrobenzyl Chloroformate Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis Requiring Orthogonal Protection and UV Monitoring

In SPPS workflows that employ both Boc and Fmoc protecting groups or that require real-time monitoring of reaction progress, 4-nitrobenzyl chloroformate is the reagent of choice for installing the pNZ protecting group. Its stability to both TFA and piperidine conditions [1] enables orthogonal deprotection strategies, while its strong UV absorption at ~265 nm allows sensitive tracking of pNZ-protected intermediates during purification [2]. The solid, crystalline nature of the reagent (mp 32–34 °C) facilitates accurate gravimetric dispensing, a critical factor for reproducible large-scale syntheses where Cbz-Cl's concentration uncertainty would be problematic [3].

Hypoxia-Responsive Prodrug and Nanocarrier Development

For drug delivery systems designed to release cytotoxic payloads selectively in hypoxic tumor microenvironments, 4-nitrobenzyl chloroformate provides the essential nitroaromatic trigger moiety [1]. Conjugation of 4-nitrobenzyl chloroformate to amine- or hydroxyl-containing drugs generates pNZ-carbamate prodrugs that are stable under normoxic conditions but undergo nitroreductase-mediated cleavage in hypoxic tissue, releasing the active agent [2]. This application is not addressable with benzyl chloroformate or other chloroformates lacking the nitro group [3]. The quantitative stability of the solid reagent [4] also simplifies formulation and ensures reproducible loading of the hydrophobic nitrobenzyl moiety onto polymeric carriers [1].

Carbapenem Antibiotic Intermediate Synthesis (e.g., Meropenem)

4-Nitrobenzyl chloroformate is a key reagent in the synthesis of carbapenem antibiotics, including meropenem and imipenem intermediates [1]. It is used to protect amine and hydroxyl functionalities on chiral side chains and core scaffolds during multistep syntheses [2]. The solid physical state and extended shelf life (>12 months without degradation) [3] are particularly advantageous in GMP manufacturing environments where reagent quality consistency and traceability are mandated. The ability to UV-monitor reaction intermediates [3] further supports process analytical technology (PAT) applications in pharmaceutical manufacturing.

Fluorescent Probe Construction for Hypoxia Imaging

The nitroreductase-responsive nature of the 4-nitrobenzyl carbamate linkage has been exploited to create 'off-on' fluorescent probes for imaging hypoxia in tumor cells [1]. In these systems, 4-nitrobenzyl chloroformate is used to mask a fluorophore as a non-fluorescent carbamate; upon nitroreductase-mediated reduction of the nitro group, the carbamate cleaves, restoring fluorescence [2]. The UV-absorbing property of the pNZ group [3] also allows for quantification of probe loading. Benzyl chloroformate, lacking the nitro group, cannot support this detection mechanism, making 4-nitrobenzyl chloroformate a unique enabling reagent for this class of diagnostic tools.

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